Cas no 40361-70-4 (N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}acetamide)

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic compound featuring a thiazole core substituted with a 4-chlorophenyl group and an acetamide-functionalized ethyl side chain. This structure imparts potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The chlorophenyl moiety enhances lipophilicity, while the thiazole ring contributes to electronic diversity, making it a versatile scaffold for derivatization. Its well-defined chemical properties ensure consistent reactivity in coupling and functionalization reactions. The compound is typically characterized by high purity and stability under standard storage conditions, supporting its use in precision applications. Further studies may explore its biological activity or role in targeted molecular design.
N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}acetamide structure
40361-70-4 structure
Product Name:N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}acetamide
CAS No:40361-70-4
MF:C13H13ClN2OS
MW:280.773120641708
CID:2083266
PubChem ID:7518358
Update Time:2025-10-20

N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanaMine
    • 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethanamine
    • BRD-K79536023-001-01-5
    • AKOS004996604
    • F2055-0065
    • 40361-70-4
    • N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)acetamide
    • N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide
    • N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide
    • HMS3512J07
    • N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}acetamide
    • Inchi: 1S/C13H13ClN2OS/c1-9(17)15-7-6-12-8-18-13(16-12)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17)
    • InChI Key: BQDMNNRQRSNJFF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NC(=CS1)CCNC(C)=O

Computed Properties

  • Exact Mass: 280.0437119g/mol
  • Monoisotopic Mass: 280.0437119g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 70.2Ų

N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}acetamide Pricemore >>

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Additional information on N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}acetamide

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide (CAS No. 40361-70-4): A Comprehensive Overview

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide (CAS No. 40361-70-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative features a unique molecular structure combining an acetamide moiety with a chlorophenyl-substituted thiazole ring, making it a valuable intermediate for various applications. The compound's systematic name reflects its complex architecture, which contributes to its distinctive chemical properties.

The growing interest in heterocyclic compounds like N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide stems from their versatile biological activities. Researchers are particularly interested in how the chlorophenyl group and thiazole core influence the molecule's interactions with biological targets. Recent studies in medicinal chemistry have highlighted the importance of such structures in drug discovery, especially for developing new therapeutic agents with improved efficacy and selectivity.

From a synthetic chemistry perspective, CAS 40361-70-4 represents an interesting challenge for organic chemists. The compound's preparation typically involves multi-step synthesis, starting from readily available precursors like 4-chlorobenzaldehyde and 2-bromoacetophenone. The final acetamidation step introduces the crucial amide functionality that enhances the molecule's stability and potential for further derivatization. These synthetic routes are frequently optimized to improve yields and reduce environmental impact, reflecting current trends in green chemistry practices.

The physicochemical properties of N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide make it suitable for various applications. Its moderate solubility in organic solvents and relatively high melting point suggest good stability under standard conditions. These characteristics are particularly important for pharmaceutical formulations where compound stability directly impacts shelf life and bioavailability. Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize and quantify this compound in research settings.

In the context of current research trends, thiazole-containing compounds like 40361-70-4 are being investigated for their potential biological activities. Preliminary studies suggest that similar structures may exhibit interesting pharmacological properties, though specific data for this exact compound remains limited in public literature. This information gap presents opportunities for further research, particularly in areas like structure-activity relationship studies and molecular modeling.

The commercial availability of N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide through specialty chemical suppliers has facilitated its use in various research programs. When sourcing this compound, researchers typically look for high purity grades (≥95% by HPLC) with comprehensive analytical documentation. The global market for such specialized intermediates has grown steadily, driven by increasing demand from pharmaceutical and agrochemical development sectors.

From a safety perspective, proper handling procedures should be followed when working with CAS 40361-70-4, including the use of personal protective equipment and adequate ventilation. While not classified as highly hazardous, standard laboratory precautions for organic compounds apply. Material Safety Data Sheets (MSDS) provided by manufacturers contain detailed information about storage conditions, incompatibilities, and first aid measures.

Recent advancements in computational chemistry have enabled more efficient study of compounds like N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide. Molecular docking simulations and quantitative structure-activity relationship (QSAR) models help predict potential biological targets and optimize molecular structures before synthetic efforts begin. These in silico methods significantly accelerate drug discovery processes and reduce experimental costs.

The future research directions for 40361-70-4 and related compounds may focus on exploring their potential as building blocks for more complex molecules. The presence of multiple functional groups offers numerous possibilities for chemical modifications, potentially leading to novel compounds with enhanced properties. Current trends in fragment-based drug discovery suggest that such intermediates will continue to play important roles in medicinal chemistry.

Environmental considerations regarding N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide are becoming increasingly important. Researchers are developing more sustainable synthetic routes and investigating the compound's biodegradation profile. These efforts align with the pharmaceutical industry's growing commitment to green chemistry principles and reduced environmental impact of chemical processes.

For analytical chemists, CAS 40361-70-4 presents interesting challenges in method development. The compound's unique structure requires optimized chromatographic conditions for accurate quantification. Recent improvements in UHPLC technology and mass spectrometry detection have enhanced the ability to analyze such compounds at trace levels, supporting quality control in manufacturing and metabolic studies in biological systems.

In conclusion, N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide represents an important chemical entity with significant potential in various research fields. Its unique structural features and versatile chemistry make it valuable for pharmaceutical development, while ongoing research continues to uncover new applications. As synthetic methodologies advance and biological screening becomes more sophisticated, the importance of such specialized intermediates will likely grow in the coming years.

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